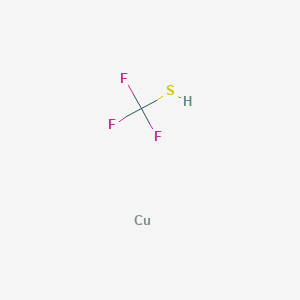

Copper trifluoromethanethiol

Description

BenchChem offers high-quality Copper trifluoromethanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper trifluoromethanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

CHCuF3S |

|---|---|

Molecular Weight |

165.63 g/mol |

IUPAC Name |

copper;trifluoromethanethiol |

InChI |

InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H; |

InChI Key |

JHTKDYFNOCMNDU-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S.[Cu] |

Origin of Product |

United States |

Foundational & Exploratory

The Inner Workings of Nucleophilic Trifluoromethylthiolation: A Technical Guide to the CuSCF3 Reagent

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of the trifluoromethylthio (SCF3) group into molecular scaffolds represents a paramount strategy in modern drug discovery. This moiety is highly sought after for its ability to enhance crucial pharmacokinetic and physicochemical properties of bioactive compounds. The SCF3 group's high electronegativity, metabolic stability, and lipophilicity can significantly improve a drug candidate's membrane permeability, bioavailability, and binding affinity to biological targets.[1][2][3] Among the various methods to install this valuable functional group, nucleophilic trifluoromethylthiolation utilizing copper(I) trifluoromethylthiolate (CuSCF3) has emerged as a robust and versatile tool. This in-depth guide provides a comprehensive overview of the mechanistic intricacies of CuSCF3-mediated reactions, offering field-proven insights and detailed protocols for its effective application.

The CuSCF3 Reagent: A Gateway to Trifluoromethylthiolated Compounds

Copper(I) trifluoromethylthiolate is a key reagent in nucleophilic trifluoromethylthiolation, acting as a source of the "SCF3" nucleophile.[4] It can be employed directly or generated in situ from various precursors. The versatility of CuSCF3 is further enhanced through the use of stabilizing ligands, which can improve its handling, stability, and reactivity.

Generation and Stability

The active CuSCF3 species is often generated through a salt metathesis reaction between a copper(I) source, such as copper(I) iodide (CuI), and a trifluoromethylthiolating agent like silver trifluoromethylthiolate (AgSCF3).[5] Alternatively, other protocols have been developed using more accessible precursors. For instance, (trifluoromethyl)trimethylsilane (TMSCF3) can serve as a CF3 source in combination with elemental sulfur to generate the trifluoromethylthiolating species.[6][7]

While effective, the initially formed CuSCF3 can have limited stability. To address this, coordination with ligands has proven to be a highly successful strategy.

The Role of Ligands

The use of ligands, particularly bidentate nitrogen-based ligands like 2,2'-bipyridine (bpy), has led to the development of well-defined, air-stable copper(I) trifluoromethylthiolate complexes, such as (bpy)CuSCF3.[1][8][9] These ligated complexes offer several advantages:

-

Enhanced Stability: The coordination of the ligand to the copper center significantly increases the stability of the reagent, allowing for easier handling and storage.[1]

-

Improved Solubility: Ligands can improve the solubility of the copper complex in common organic solvents, facilitating more homogeneous reaction conditions.

-

Modulated Reactivity: The electronic and steric properties of the ligand can be tuned to modulate the reactivity of the CuSCF3 reagent, potentially leading to improved yields and selectivity for specific transformations.[1]

The development of these stable and readily available reagents has significantly broadened the accessibility and applicability of nucleophilic trifluoromethylthiolation in both academic and industrial settings.[8][9]

Unraveling the Mechanism: Pathways of Trifluoromethylthiolation

The mechanism of nucleophilic trifluoromethylthiolation with CuSCF3 is not singular and is highly dependent on the nature of the electrophilic substrate. The prevailing pathways involve oxidative addition/reductive elimination cycles, particularly for aryl and vinyl halides, while other mechanisms, including concerted and radical pathways, have also been proposed and investigated.

Oxidative Addition/Reductive Elimination with Aryl and Vinyl Halides

For the trifluoromethylthiolation of aryl and vinyl iodides, a widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[5][10]

A plausible reaction pathway is as follows:

-

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl or vinyl halide to the Cu(I) center of the CuSCF3 complex. This step is often the rate-determining step and results in the formation of a transient Cu(III) intermediate.[10]

-

Reductive Elimination: The unstable Cu(III) intermediate then undergoes reductive elimination, forming the desired C-SCF3 bond and regenerating a Cu(I) species.[5]

This mechanistic framework is supported by kinetic studies and computational analysis.[10] The reaction is typically second order, being first order in both the copper reagent and the aryl halide.[10]

CuSCF3 [label="Cu(I)SCF3"]; ArX [label="Ar-X"]; Intermediate [label="[Ar-Cu(III)(SCF3)(X)]", fillcolor="#FBBC05"]; Product [label="Ar-SCF3"]; CuX [label="Cu(I)X"];

CuSCF3 -> Intermediate [label="Oxidative\nAddition"]; ArX -> Intermediate; Intermediate -> Product [label="Reductive\nElimination"]; Intermediate -> CuX; }

Caption: Proposed mechanism for Cu-mediated trifluoromethylthiolation of aryl halides.Nucleophilic Substitution on sp3-Hybridized Carbons

When the substrate is an alkyl halide, such as an α-bromoamide, the reaction likely proceeds through a more direct nucleophilic substitution pathway.[4] In this scenario, the CuSCF3 reagent delivers the SCF3 nucleophile to the electrophilic carbon center, displacing the halide leaving group. The precise nature of the transition state, whether it is a concerted S_N2-type process or involves a more complex interaction with the copper center, is an area of ongoing investigation.

The Question of Radical Involvement

In some copper-catalyzed transformations, radical pathways are a distinct possibility.[11] However, for many nucleophilic trifluoromethylthiolation reactions using CuSCF3, the involvement of free SCF3 radicals is often ruled out.[5] This is typically demonstrated through radical scavenger experiments, where the addition of radical inhibitors like TEMPO or BHT does not significantly impede the reaction progress.[5] This suggests that while single-electron transfer (SET) events might occur in certain contexts, a purely radical chain mechanism is not the primary pathway for many of these transformations.

Experimental Protocols and Methodologies

The successful implementation of CuSCF3-mediated trifluoromethylthiolation relies on careful attention to experimental parameters. Below are representative protocols for the trifluoromethylthiolation of an aryl iodide and an α-bromo ketone.

Trifluoromethylthiolation of an Aryl Iodide using (bpy)CuSCF3

This procedure is adapted from established methods for the copper-mediated trifluoromethylthiolation of heteroaryl bromides.[8]

Materials:

-

Aryl iodide (1.0 mmol)

-

(bpy)CuSCF3 (1.2 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the aryl iodide and (bpy)CuSCF3.

-

Add anhydrous DMF via syringe.

-

Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoromethyl sulfide.

Start [label="Combine Aryl Iodide and (bpy)CuSCF3\nin a Schlenk tube under N2"]; AddSolvent [label="Add anhydrous DMF"]; Heat [label="Heat at 80-120 °C for 12-24h"]; Workup [label="Aqueous Workup\n(EtOAc, H2O, Brine)"]; Purify [label="Column Chromatography"]; Product [label="Aryl Trifluoromethyl Sulfide", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> AddSolvent; AddSolvent -> Heat; Heat -> Workup; Workup -> Purify; Purify -> Product; }

Caption: Experimental workflow for the trifluoromethylthiolation of an aryl iodide.Trifluoromethylthiolation of an α-Bromo Ketone

This protocol is based on the copper-mediated trifluoromethylthiolation of α-bromo ketones.[8]

Materials:

-

α-Bromo ketone (1.0 mmol)

-

(bpy)CuSCF3 (1.1 mmol)

-

Anhydrous acetonitrile (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the α-bromo ketone in anhydrous acetonitrile.

-

Add (bpy)CuSCF3 to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the residue by flash chromatography to yield the α-trifluoromethylthio-substituted ketone.

| Substrate Class | Typical Conditions | Yield Range | Reference |

| Aryl/Heteroaryl Halides | (bpy)CuSCF3, DMF, 80-120 °C | Good to Excellent | [8] |

| Alkenyl Iodides | CuI/AgSCF3, DMF, 80 °C | Good to Excellent | [5] |

| α-Bromoamides | CuSCF3 or AgSCF3, DMF, rt | Good | [4] |

| Arylboronic Acids | (bpy)CuSCF3, O2, rt | Moderate to Good | [1] |

| α-Bromo Ketones | (bpy)CuSCF3, MeCN, rt | Good to Excellent | [8] |

Substrate Scope and Future Directions

The use of CuSCF3 has enabled the trifluoromethylthiolation of a broad range of substrates, including aryl, heteroaryl, and vinyl halides, as well as α-halo carbonyl compounds and boronic acids.[1][4][5][8] The reaction generally tolerates a wide array of functional groups, making it a valuable tool for late-stage functionalization in drug discovery programs.[1]

Future research in this area will likely focus on several key aspects:

-

Development of more sustainable and cost-effective methods for generating CuSCF3 and related reagents.

-

Expansion of the substrate scope to include less activated C-H bonds, which would represent a significant advance in synthetic efficiency.[12][13]

-

Elucidation of more subtle mechanistic details through advanced spectroscopic and computational techniques to enable more rational reaction design.

-

Application in asymmetric synthesis to access chiral trifluoromethylthiolated compounds with high enantioselectivity.

References

-

Copper-mediated Trifluoromethylthiolation of Alkenyl Iodides with AgSCF3. The University of Osaka Institutional Knowledge Archive : OUKA. [Link]

-

Cu-mediated oxidative trifluoromethylthiolation of arylboronic acids with (bpy)CuSCF3. ResearchGate. [Link]

-

Progress in Photocatalyzed Trifluoromethylthiolation and Trifluoromethylselenolation Reactions. MDPI. [Link]

-

Efficient Synthesis of β-CF3/SCF3 Substituted Carbonyls via Copper-Catalyzed Electrophilic Ring-Opening Cross-Coupling of Cyclopropanols. PMC - NIH. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Trifluoromethylthiolation of Hindered α-Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Bentham Science. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

-

trifluoromethylthiolation. ResearchGate. [Link]

-

Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. [Link]

-

Development of Multigram Scale Synthesis of Trifluoromethythiolating Reagent: (bpy)CuSCF3. ResearchGate. [Link]

-

Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Indian Academy of Sciences. [Link]

-

Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry. [Link]

-

Development of Multigram Scale Synthesis of Trifluoromethylthiolating Reagent: (bpy)CuSCF3. ACS Publications. [Link]

-

Copper-Catalyzed Intramolecular Oxytrifluoromethylthiolation of Unactivated Alkenes. Organic Letters - ACS Publications. [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]

-

Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. ResearchGate. [Link]

-

Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Progress in copper-catalyzed trifluoromethylation. PMC - NIH. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

-

Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research - ACS Publications. [Link]

-

Regio- and stereoselective allylic trifluoromethylation and fluorination using CuCF3 and CuF reagents. PubMed. [Link]

-

Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. NIH. [Link]

-

Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. PMC - NIH. [Link]

-

Unprecedented Formation of a Formally Cu(III) Trifluoromethyl Hydroxide Tetramer. PMC. [Link]

-

Copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids with TMSCF3 and elemental sulfur. PubMed. [Link]

-

Cu-mediated oxidative trifluoromethylthiolation of arylboronic acids with (bpy)CuSCF3. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 6. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids with TMSCF3 and elemental sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. sioc.cas.cn [sioc.cas.cn]

Electronic effects of the trifluoromethylthio group introduced by copper reagents

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethylthio Group Introduced by Copper Reagents

For researchers, medicinal chemists, and professionals in drug development, understanding and strategically deploying substituents to modulate molecular properties is paramount. Among the plethora of functional groups available, the trifluoromethylthio (SCF₃) group has emerged as a uniquely powerful tool. This guide provides an in-depth exploration of the electronic properties of the SCF₃ group and details the copper-catalyzed methodologies for its introduction, offering both theoretical understanding and practical, field-proven insights.

The Strategic Importance of the Trifluoromethylthio (SCF₃) Group

The trifluoromethylthio group is a fascinating substituent that marries the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group with the larger, more polarizable sulfur atom. This combination imparts a unique set of properties to organic molecules, making it highly valuable in the design of pharmaceuticals and agrochemicals.

Key characteristics that drive its adoption include:

-

Potent Electron-Withdrawing Nature : The SCF₃ group is one of the most strongly electron-withdrawing substituents, significantly influencing the electronic distribution within a molecule. This property can be leveraged to modulate the pKa of nearby acidic or basic groups, enhance the electrophilicity of reaction centers, and alter the binding affinity of a drug candidate to its biological target.

-

High Lipophilicity : The SCF₃ group is highly lipophilic, with a Hansch lipophilicity parameter (π) of 1.44. This property is often exploited to improve a molecule's permeability across biological membranes, such as the cell membrane or the blood-brain barrier, thereby enhancing bioavailability.

-

Metabolic Stability : The strong C-F bonds and the oxidized state of the sulfur atom contribute to the metabolic stability of the SCF₃ group. Its introduction can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of a drug.

The strategic introduction of the SCF₃ group allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. Copper-based reagents have become a cornerstone for these transformations due to their relatively low cost, high efficiency, and functional group tolerance.

Quantifying the Electronic Influence: A Deep Dive into Substituent Parameters

To rationally design molecules, we must quantify the electronic effects of the SCF₃ group. This is primarily achieved through the use of Hammett, Swain-Lupton, and Taft parameters, which dissect the substituent's effect into inductive and resonance components.

The SCF₃ group is a strong σ-acceptor and a weak π-donor. The potent electron-withdrawing effect is dominated by the inductive component (σI), owing to the high electronegativity of the fluorine atoms. The sulfur atom's lone pairs can participate in resonance, but this effect is generally weak.

Table 1: Electronic Substituent Constants for the SCF₃ Group

| Parameter | Value (para) | Value (meta) | Description | Source(s) |

| Hammett (σ) | 0.50 | 0.40 | Overall electron-withdrawing/donating ability in aromatic systems. | |

| Inductive (σI) | 0.42 | - | Electron-withdrawing/donating effect through the sigma bond framework. | |

| Resonance (σR) | 0.08 | - | Electron-withdrawing/donating effect through the pi system (resonance). | |

| Swain-Lupton (F) | 0.36 | - | Field/inductive effect. | |

| Swain-Lupton (R) | 0.14 | - | Resonance effect. |

These parameters are critical for building quantitative structure-activity relationships (QSAR) and for predicting how the introduction of an SCF₃ group will influence a molecule's reactivity and biological activity.

Caption: Dominant inductive and minor resonance effects of the SCF₃ group.

Introduction of the SCF₃ Group Using Copper Reagents

Copper-catalyzed and mediated reactions are among the most robust and versatile methods for forming C-S(CF₃) bonds. These methods offer significant advantages over earlier techniques that often required harsh conditions or the use of toxic reagents.

Key Copper Reagents and Catalytic Systems

A variety of copper sources and trifluoromethylthiolating agents can be employed. The choice of reagent often depends on the substrate, desired functional group tolerance, and scalability.

-

Pre-formed Copper(I) Trifluoromethylthiolate (CuSCF₃) : This is a commonly used stoichiometric reagent. It can be prepared from various sources and offers high reactivity.

-

In Situ Generation of CuSCF₃ : Often, the active copper reagent is generated in situ from a copper salt (e.g., CuI, CuBr, Cu(OAc)₂) and a trifluoromethylthio source like AgSCF₃ or Me₄NSCF₃. This approach avoids the need to handle the potentially unstable CuSCF₃ reagent directly.

-

Electrophilic Trifluoromethylthiolating Reagents with a Copper Catalyst : Reagents such as N-(trifluoromethylthio)saccharin can be used in conjunction with a copper catalyst to achieve trifluoromethylthiolation, often proceeding through a radical mechanism.

Mechanistic Considerations in Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides

The precise mechanism can vary depending on the reactants and conditions, but a general catalytic cycle for the cross-coupling of an aryl halide with a copper-based SCF₃ source is illustrated below. The choice of ligand is critical, as it modulates the solubility, stability, and reactivity of the copper species in the catalytic cycle. Ligands like 1,10-phenanthroline are often employed to facilitate the reaction.

Caption: Generalized catalytic cycle for Cu-catalyzed trifluoromethylthiolation.

The causality behind the choice of a copper-based system lies in its ability to readily cycle between Cu(I) and Cu(III) oxidation states, facilitating the key steps of oxidative addition and reductive elimination. Furthermore, the soft nature of both copper and sulfur makes the C-S bond-forming reductive elimination step particularly favorable.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing researchers with a reliable starting point for their investigations.

Protocol for Copper-Catalyzed Trifluoromethylthiolation of an Aryl Bromide

This protocol is a representative procedure for the synthesis of an aryl trifluoromethyl sulfide using an in situ generated copper catalyst.

Materials:

-

Aryl bromide (1.0 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.2 mmol, 20 mol%)

-

Potassium trifluoromethylthiolate (KSCF₃) (1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), and 1,10-phenanthroline (36.0 mg, 0.2 mmol).

-

Reagent Addition : Add KSCF₃ (204.2 mg, 1.5 mmol) to the flask. Evacuate and backfill the flask with inert gas three times.

-

Solvent Addition : Add anhydrous DMF (5 mL) via syringe.

-

Reaction : Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Characterization : The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. The ¹⁹F NMR should show a singlet corresponding to the SCF₃ group.

Protocol for pKa Determination of a Trifluoromethylthio-Substituted Phenol

This protocol describes the determination of the pKa of a phenol derivative using UV-vis spectrophotometry, a common method for such measurements.

Materials:

-

Trifluoromethylthio-substituted phenol (approx. 1 mM stock solution in a suitable solvent like DMSO)

-

A series of aqueous buffers with known pH values spanning the expected pKa range (e.g., pH 2 to 12)

-

UV-vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Sample Preparation : Prepare a series of solutions by adding a small, constant volume of the phenol stock solution to a larger, constant volume of each buffer solution. The final concentration of the phenol should be in the micromolar range to ensure it is within the linear range of the spectrophotometer.

-

Spectrophotometric Measurement : For each solution, record the UV-vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis : Identify the wavelength of maximum absorbance (λ_max) for both the protonated (acidic) and deprotonated (basic) forms of the phenol. At a wavelength where there is a significant difference in absorbance between the two forms, plot the absorbance versus the pH of the buffer.

-

pKa Calculation : The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation by fitting the data.

Caption: Workflow for pKa determination via UV-vis spectrophotometry.

Case Study: The SCF₃ Group in Kinase Inhibitors

The potent electron-withdrawing properties of the SCF₃ group have been successfully exploited in the design of kinase inhibitors. For example, in the development of inhibitors for certain tyrosine kinases, the introduction of an SCF₃ group on a key aromatic ring can significantly impact the acidity of a nearby amide N-H group. This modulation of acidity can lead to stronger hydrogen bonding interactions with the kinase hinge region, resulting in a substantial increase in binding affinity and inhibitory potency. This is a clear example of how the predictable electronic effects of the SCF₃ group can be translated into improved pharmacological properties.

Conclusion

The trifluoromethylthio group is a substituent of immense value in modern chemical research, particularly in the fields of drug discovery and materials science. Its powerful electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, provides a unique handle for modulating molecular properties. The development of robust copper-catalyzed methods for its introduction has made this valuable functional group readily accessible. By understanding the fundamental electronic effects of the SCF₃ group and mastering the practical aspects of its synthesis and characterization, researchers can unlock new avenues for the design of innovative and effective molecules.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Purdue University. Drugs and agrochemicals containing a difluoromethylthio group. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

-

Beilstein Journals. Progress in copper-catalyzed trifluoromethylation. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

NIH National Library of Medicine. 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. [Link]

-

Xu, J., Mu, X., Chen, P., Ye, J., & Liu, G. (2014). Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. Organic letters, 16(15), 3942-3945. [Link]

-

Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. [Link]

-

Osaka University. Copper-mediated Trifluoromethylthiolation of Alkenyl Iodides with AgSCF3. [Link]

-

ResearchGate. Sensitivity of ¹⁹F NMR chemical shifts of 4∋‐SCF3 to interactions... [Link]

-

AIR Unimi. MINIREVIEW Catalytic strategies for the trifluoromethylthiolation of carbonyl compounds. [Link]

-

ACS Publications. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. [Link]

-

ResearchGate. Absolute p K a Determinations for Substituted Phenols. [Link]

-

ACS Publications. Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. [Link]

-

Pendidikan Kimia. A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. [Link]

-

NIH National Library of Medicine. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

-

Chinese Chemical Society. Copper-Catalyzed Enantioselective Trifluoromethylthiolation of Secondary Propargyl Sulfonates. [Link]

-

ResearchGate. Cu-mediated oxidative trifluoromethylthiolation of arylboronic acids with (bpy)CuSCF3. [Link]

-

NIH National Library of Medicine. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. [Link]

-

ResearchGate. Pd-Catalyzed Synthesis of Ar-SCF3 Compounds under Mild Conditions. [Link]

-

ACS Publications. Copper-Mediated C–X Functionalization of Aryl Halides. [Link]

-

ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. [Link]

-

ResearchGate. Class Projects in Physical Organic Chemistry: The Hammett Equation. [Link]

-

Schlegel Group. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. [Link]

-

PubMed. 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. [Link]

-

Frontiers. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

PubMed. Ligand-Controlled Regioselective Copper-Catalyzed Trifluoromethylation To Generate (Trifluoromethyl)allenes. [Link]

-

NIH National Library of Medicine. Efficient Synthesis of β-CF3/SCF3 Substituted Carbonyls via Copper-Catalyzed Electrophilic Ring-Opening Cross-Coupling of Cyclopropanols. [Link]

-

ResearchGate. (PDF) Application of Hammett equation on IR and NMR spectral data of (5-bromothiophen-2-yl) (3-(4-methoxyphenyl)bicyclo[2.2.1] hept-5-en-2-yl)methanones. [Link]

-

MSU Chemistry. Basic Practical NMR Concepts. [Link]

-

ResearchGate. Theoretical and Experimental Structural Parameters of ScF 3 and YF 3 Molecules. [Link]

-

PubMed. Fluorine in drug design: a case study with fluoroanisoles. [Link]

-

NIH National Library of Medicine. Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation and Related Processes. [Link]

-

ResearchGate. SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

DrugDesign.org. Case Studies in 3D Mimic Design. [Link]

History and Development of Copper-Mediated Trifluoromethylthiolation

Technical Guide & Whitepaper

Executive Summary: The Strategic Value of the Motif

In modern drug discovery, the trifluoromethylthio group (

Why Copper? While early methods relied on toxic mercury salts or ozone-depleting chlorofluorocarbons, copper-mediated strategies have become the industry standard. Copper offers a unique balance of redox flexibility (Cu(I)/Cu(II)/Cu(III)), high affinity for sulfur, and cost-effectiveness, enabling both nucleophilic and electrophilic introduction of the

Comparative Lipophilicity Data

The Hansch lipophilicity parameter (

| Substituent | Hansch Constant ( | Electronic Effect ( | Key Property |

| 1.44 | 0.50 | Super-lipophilicity; high metabolic stability | |

| 1.04 | 0.35 | Moderate lipophilicity; conformational flexibility | |

| 0.88 | 0.54 | Strong electron-withdrawing; standard benchmark | |

| 0.61 | 0.00 | Prone to metabolic oxidation (sulfoxide/sulfone) |

Historical Evolution: From Stoichiometry to Catalysis

The development of copper-mediated trifluoromethylthiolation can be categorized into three distinct eras.

Phase 1: The Classical Era (1950s–1990s)

Early syntheses were plagued by toxicity and poor atom economy. The primary method involved the reaction of aryl halides with mercury(II) bis(trifluoromethylthiolate) ,

-

Limitation: Extreme toxicity of mercury and the requirement for harsh conditions (often >150 °C).

Phase 2: Stoichiometric Copper & The "Swarts" Legacy (1990s–2010)

Researchers identified that

-

Breakthrough: The isolation of stable

complexes allowed for the trifluoromethylthiolation of aryl iodides in good yields, albeit requiring stoichiometric amounts of copper.

Phase 3: The Catalytic Revolution & Shelf-Stable Reagents (2010–Present)

The modern era is defined by catalytic turnover . Ligand-accelerated catalysis (using phenanthroline or bipyridine systems) allowed copper to be used in substoichiometric amounts (5–10 mol%). Concurrently, the invention of shelf-stable electrophilic reagents (by Billard, Shen, and others) expanded the scope to include C-H functionalization and reactions with nucleophiles (boronic acids, alkynes).

Figure 1: Timeline of methodological evolution in trifluoromethylthiolation.

Mechanistic Foundations

Understanding the catalytic cycle is critical for troubleshooting failed reactions. The mechanism generally follows a Cu(I)/Cu(III) redox cycle, particularly for cross-coupling reactions involving aryl halides.

The Catalytic Cycle

-

Ligation: The resting state is often a [L-Cu(I)-SCF3] species.

-

Oxidative Addition: The aryl halide (Ar-I) adds to the Cu(I) center, forming a transient high-energy Cu(III) intermediate.

-

Reductive Elimination: The C-S bond is formed, releasing the product (Ar-SCF3) and regenerating the Cu(I) catalyst.

Critical Insight: The rate-determining step is often the oxidative addition for aryl bromides/chlorides, but can shift to reductive elimination for electron-deficient aryl iodides. Ligands like 1,10-phenanthroline or bipyridine are essential to stabilize the Cu(III) intermediate and prevent catalyst aggregation.

Figure 2: Simplified Cu(I)/Cu(III) catalytic cycle for cross-coupling.

Reagent Selection Guide

Choosing the right reagent is the first step to experimental success.

| Reagent Class | Representative Reagent | Best Application | Pros | Cons |

| Nucleophilic | Cross-coupling with Aryl Halides | Stable solid; highly effective with Cu catalysts.[1] | Expensive (Ag); Atom economy (Ag waste). | |

| Nucleophilic | Stoichiometric coupling / Catalyst Precursor | Single-component; air-stable; defined stoichiometry. | Requires preparation (see Protocol B). | |

| Electrophilic | PhNHSCF | Reaction with Grignards, Boronic Acids | Direct C-H functionalization potential. | Requires activation (Lewis Acid).[2] |

| Electrophilic | N-SCF | Electrophilic aromatic substitution | Shelf-stable; high reactivity; no activator needed. | Multi-step synthesis to prepare reagent. |

Detailed Experimental Protocols

These protocols are selected for their robustness and reproducibility in pharmaceutical settings.

Protocol A: Catalytic Trifluoromethylthiolation of Aryl Iodides

Based on the method using stable

Target: Conversion of Ar-I to Ar-SCF

Reagents:

-

Aryl Iodide (1.0 equiv)

- (1.2 equiv)

-

CuI (10 mol%)

-

1,10-Phenanthroline (20 mol%) or bipyridine

-

Solvent: DMSO or DMF (anhydrous)

Workflow:

-

Setup: In a glovebox or under strictly inert atmosphere (Ar/N

), charge a reaction vial with CuI (0.10 mmol), 1,10-phenanthroline (0.20 mmol), and -

Substrate Addition: Add the Aryl Iodide (1.0 mmol). If the substrate is a solid, add it now. If liquid, add after solvent.

-

Solvation: Add anhydrous DMSO (2.0 mL). Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the mixture to 80 °C for 12–16 hours.

-

Expert Tip: The solution should turn dark homogeneous. If precipitation occurs early, stirring efficiency may be too low.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove silver salts. Wash the filtrate with water (

) to remove DMSO. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography.

Protocol B: Preparation of the Shelf-Stable Reagent

A highly valuable reagent for researchers wishing to avoid silver salts.

Target: Synthesis of [2,2'-Bipyridine]copper(I) trifluoromethylthiolate.

Workflow:

-

Mixing: Under

, combine CuSCN (10 mmol) and -

Exchange: Stir at room temperature for 2 hours. A precipitate of AgSCN will form.

-

Filtration: Filter the mixture under inert atmosphere to remove AgSCN. The filtrate contains the unstable solvated

. -

Stabilization: Immediately add 2,2'-bipyridine (10 mmol) to the filtrate. Stir for 30 minutes.

-

Isolation: Concentrate the solvent to ~10 mL and add diethyl ether to precipitate the complex. Filter the orange/red solid and dry under vacuum.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of lipophilicity parameters).

-

Weng, Z., et al. (2013). "Copper-mediated trifluoromethylthiolation of aryl boronic acids". Angewandte Chemie International Edition, 52(6), 1548-1552. Link

-

Xu, C., et al. (2014).[5] "Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with Diverse Directing Groups". Organic Letters, 16(15), 3942-3945.[5] Link

-

Shao, X., et al. (2015).[6] "Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation". Accounts of Chemical Research, 48(5), 1227–1236. Link

-

Zhang, Y., et al. (2016). "Development of Multigram Scale Synthesis of Trifluoromethylthiolating Reagent: (bpy)CuSCF3". Organic Process Research & Development, 20(3), 551–557. Link

-

Yin, G., et al. (2012). "Silver-Mediated Trifluoromethylthiolation of Aryl Boronic Acids". Journal of the American Chemical Society, 134(19), 8298–8301. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]

A Guide for the Senior Application Scientist: Unraveling the Role of Copper Oxidation States in Trifluoromethylthiolation Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethylthio (–SCF3) group has become a cornerstone in modern medicinal and agrochemical design, prized for its ability to enhance lipophilicity, metabolic stability, and binding affinity.[1][2] Consequently, the development of robust synthetic methods for its installation is of paramount importance. Copper-catalyzed reactions have emerged as a cost-effective and highly efficient strategy for C–SCF3 bond formation.[3][4] However, the versatility of copper chemistry stems from its accessible oxidation states—primarily Cu(I), Cu(II), and Cu(III)—each playing a distinct and critical role in the catalytic cycle. A deep understanding of these roles is not merely academic; it is essential for reaction design, optimization, and troubleshooting. This guide provides an in-depth analysis of the mechanistic paradigms governed by copper's oxidation states in trifluoromethylthiolation reactions, offering field-proven insights to empower researchers in their synthetic endeavors.

The Mechanistic Dichotomy: Two-Electron vs. Single-Electron Pathways

At the heart of copper-catalyzed trifluoromethylthiolation lies a fundamental choice between two dominant mechanistic manifolds: two-electron pathways involving formal oxidative addition and reductive elimination, and single-electron transfer (SET) pathways that proceed via radical intermediates. The operative mechanism is dictated by the choice of trifluoromethylthiolating reagent, substrate, ligands, and reaction conditions, all of which influence the accessibility and stability of the Cu(I), Cu(II), and Cu(III) oxidation states.

The Cu(I)/Cu(III) Catalytic Cycle: A Two-Electron Pathway

The Cu(I)/Cu(III) cycle is a cornerstone of many copper-catalyzed cross-coupling reactions. While challenging, the isolation and study of organocopper(III) complexes have provided significant insights, confirming their viability as intermediates in bond-forming reactions.[5][6][7] In the context of trifluoromethylthiolation, particularly for C(sp³)–H functionalization, a Cu(I)/Cu(III) pathway is often proposed.[1]

Causality Behind the Cycle: This pathway is typically invoked when a C–H bond is activated, often through a directing group, and a C–SCF3 bond is formed in a concerted or near-concerted fashion.

Key Mechanistic Steps:

-

Catalyst Activation & Substrate Coordination: A Cu(II) precatalyst, such as Cu(OTf)₂, is reduced in situ to the active Cu(I) species. This Cu(I) complex then coordinates to the substrate.

-

Oxidative C–H Cleavage/Radical Generation: In directed C–H activation, the Cu(I) complex can react with a substrate containing a cleavable group (e.g., an N–F bond) to generate a high-energy N-centered radical and a Cu(II) complex.[1] This radical then abstracts a hydrogen atom via a 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical.

-

Transmetalation/Oxidative Addition: The Cu(II) intermediate reacts with the trifluoromethylthiolating source (e.g., an activated form of AgSCF₃) to form a Cu(II)–SCF₃ species.[1]

-

Formation of the Key Cu(III) Intermediate: The carbon-centered radical generated from the HAT process is trapped by the Cu(II)–SCF₃ complex, forming the pivotal organocopper(III) intermediate.[1] This step represents a formal oxidation of the copper center.

-

Reductive Elimination: The Cu(III) complex undergoes reductive elimination to forge the desired C–SCF₃ bond, releasing the product and regenerating the active Cu(I) catalyst to complete the cycle.[1][5]

Caption: General scheme for a Cu(I)/Cu(II)-mediated radical trifluoromethylthiolation.

Experimental & Practical Insights

The choice of reaction components is critical and directly influences which catalytic cycle will dominate. As a senior scientist, understanding the causality behind these choices is key to developing a self-validating and robust protocol.

Table 1: Influence of Reagents on Copper's Role

| Component | Example(s) | Likely Oxidation State(s) | Rationale & Field Insights |

| Copper Precatalyst | CuI, CuBr, Cu(OTf) | Cu(I) | Cu(I) salts are often used to directly enter the catalytic cycle. They are, however, prone to air oxidation. |

| Cu(OTf)₂, Cu(OAc)₂, CuSO₄ | Cu(II) → Cu(I) | Cu(II) salts are more air-stable and often reduced in situ to the active Cu(I) species, acting as a precatalyst. [1]In some cases, Cu(II) can act directly as an oxidant. [8] | |

| SCF₃ Reagent | AgSCF₃, CsSCF₃ | Nucleophilic SCF₃⁻ | These reagents typically engage in transmetalation with the copper center. Often require an external oxidant to facilitate the reaction, pushing towards radical pathways or Cu(III) formation. [9][10] |

| N-(trifluoromethylthio)phthalimide | Electrophilic 'SCF₃⁺' | These reagents are potent electrophiles and can react with Cu(I) via oxidative addition to form Cu(III) intermediates or participate in radical generation. [2] | |

| Ligand | 1,10-phenanthroline, bipyridine (bpy) | Stabilizes Cu species | N-donor ligands are crucial for stabilizing the various oxidation states of copper, preventing catalyst decomposition, and modulating the redox potentials to favor the desired pathway. [1][11] |

| Additive/Oxidant | K₂S₂O₈, Ag₂CO₃, CsBr | Facilitates redox steps | Oxidants are often required to turn over the catalytic cycle, particularly in radical pathways or to access the Cu(III) state. [12]Halide salts like CsBr can form active 'ate' complexes, enhancing reactivity. [1] |

Self-Validating Experimental Protocol: Directed C(sp³)–H Trifluoromethylthiolation

This protocol is adapted from a reported copper-catalyzed directed C(sp³)–H trifluoromethylthiolation, which provides a robust system for accessing valuable trifluoromethylthiolated aliphatic compounds. [1][13]The inclusion of all components is critical for the proposed Cu(I)/Cu(III) mechanism to operate efficiently.

Objective: To perform a directed trifluoromethylthiolation on an unactivated C(sp³)–H bond of an N-fluoro-N-alkylsulfonamide substrate.

Materials:

-

N-fluoro-N-octyltoluenesulfonamide (Substrate, 1.0 equiv)

-

AgSCF₃ (1.5 equiv)

-

Cu(OTf)₂ (Copper Precatalyst, 10 mol%)

-

2,2'-Bipyridine (bpy, Ligand, 12 mol%)

-

Caesium Bromide (CsBr, Additive, 3.0 equiv)

-

1,2-Dichloroethane (DCE, Solvent)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried Schlenk tube, add Cu(OTf)₂ (10 mol%), 2,2'-bipyridine (12 mol%), AgSCF₃ (1.5 equiv), and CsBr (3.0 equiv).

-

Causality: The use of a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen) is crucial because the active Cu(I) species, formed in situ from the Cu(II) precatalyst, is sensitive to oxidation by air.

-

-

Reagent Addition: Add the N-fluoro-N-octyltoluenesulfonamide substrate (1.0 equiv) to the tube.

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the reaction mixture.

-

Causality: DCE is a non-coordinating, relatively non-polar solvent that is effective for this transformation. The choice of solvent can dramatically affect reaction rates and selectivity by influencing the solvation and stability of charged intermediates.

-

-

Reaction Execution: Seal the Schlenk tube and place the reaction mixture in a pre-heated oil bath at 80 °C. Stir the reaction for the specified time (typically 12-24 hours).

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹⁹F NMR or GC-MS to check for the consumption of the starting material and the formation of the product.

-

Trustworthiness: A self-validating system requires clear metrics for success. The disappearance of the starting material and the appearance of a single major product spot (by TLC) or signal (by NMR/GC-MS) confirms the reaction's selectivity and efficiency.

-

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts. The filtrate is then concentrated in vacuo, and the crude product is purified by flash column chromatography on silica gel.

Conclusion and Future Outlook

The efficacy of copper-catalyzed trifluoromethylthiolation is inextricably linked to the specific oxidation state—Cu(I), Cu(II), or Cu(III)—that participates in the key bond-forming and turnover steps. While the Cu(I)/Cu(III) cycle facilitates transformations via a two-electron, organometallic pathway, the Cu(I)/Cu(II) redox couple primarily enables single-electron transfer mechanisms involving radical intermediates. The choice of reagents, ligands, and additives provides the synthetic chemist with a powerful toolkit to steer the reaction down a desired mechanistic path.

Future advancements will likely focus on the development of catalytic systems that offer greater control over enantioselectivity, a significant current challenge. Furthermore, the continued isolation and spectroscopic characterization of elusive Cu(III)–SCF₃ intermediates will provide undeniable evidence for proposed mechanisms and pave the way for the rational design of next-generation catalysts with enhanced reactivity and broader substrate scope.

References

-

Wu, W., Wang, B., Ji, X., & Cao, S. (2017). Direct copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids with AgSCF3. Organic Chemistry Frontiers, 4, 1299. [Link]

-

The mechanism of copper-catalyzed oxytrifluoromethylation of allylamines with CO2: a computational study. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Wang, B., Wu, W., & Cao, S. (2016). Copper-Catalyzed Direct Trifluoromethylthiolation of Benzylic C–H Bonds via Nondirected Oxidative C(sp3)–H Activation. Organic Letters. [Link]

-

Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. (2024). American Chemical Society. [Link]

-

Copper-catalyzed ring-opening trifluoromethylthiolation/trifluoromethylselenolation of cyclopropanols with TsSCF3 or Se-(trifluoromethyl) 4-methoxybenzenesulfonoselenoate. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Beier, P. (2020). Copper-promoted/copper-catalyzed trifluoromethylselenolation reactions. National Institutes of Health (PMC). [Link]

-

Copper-mediated Trifluoromethylthiolation of Alkenyl Iodides with AgSCF3. (n.d.). The University of Osaka Institutional Knowledge Archive: OUKA. [Link]

-

Yang, S., & Li, X. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]

-

Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Macmillan Group - Princeton University. [Link]

-

Modak, A., Pinter, E. N., & Cook, S. P. (2019). Copper-Catalyzed, N-Directed Csp3-H Trifluoromethylthiolation (-SCF3) and Trifluoromethylselenation (-SeCF3). Journal of the American Chemical Society, 141(46), 18405-18410. [Link]

-

Zhang, C. (2017). Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Journal of Chemical Sciences. [Link]

-

The Role of Electron Transfer in Copper-Mediated C(sp2)−H Trifluoromethylation. (2024). Wiley Online Library. [Link]

-

Xu, J., Mu, X., Chen, P., Ye, J., & Liu, G. (2014). Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. Organic Letters, 16(15), 3942-5. [Link]

-

Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. (2024). MDPI. [Link]

-

Paeth, M., et al. (2019). Csp3-Csp3 Bond-Forming Reductive Elimination from Well-Defined Copper(III) Complexes. Journal of the American Chemical Society, 141, 3153-3159. [Link]

-

Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. (2022). National Institutes of Health (PMC). [Link]

-

Kang, K., Xu, C., & Shen, Q. (2014). Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids with a shelf-stable electrophilic trifluoromethylthiolating reagent. Organic Chemistry Frontiers. [Link]

-

Copper-mediated Oxidative Trifluoromethylthiolation of Unactivated Terminal Alkenes. (2015). PubMed. [Link]

-

Copper-mediated Trifluoromethylthiolation of Alkenyl Iodides with AgSCF3. (2018). Chemistry Letters, Oxford Academic. [Link]

-

Csp3-Csp3 Bond-Forming Reductive Elimination from Well-Defined Copper(III) Complexes. (2019). ACS Publications. [Link]

-

Liu, S., et al. (2020). C(sp3)-CF3 Reductive Elimination from a Five-Coordinate Neutral Copper(III) Complex. Journal of the American Chemical Society, 142(21), 9785-9791. [Link]

-

Zhang, H., et al. (2024). Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. ResearchGate. [Link]

-

C(sp3)-CF3 Reductive Elimination from a Five-Coordinate Neutral Copper(III) Complex. (2020). ResearchGate. [Link]

-

A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes. (2018). Macmillan Group - Princeton University. [Link]

-

Kinetic studies on the reductive elimination reaction of copper(III)... (2021). ResearchGate. [Link]

-

Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Modak, A., Pinter, E. N., & Cook, S. P. (2019). Copper-Catalyzed, N-Directed Csp3-H Trifluoromethylthiolation (-SCF3) and Trifluoromethylselenation (-SeCF3). PubMed. [Link]

-

Yang, S., & Li, X. (2018). Progress in copper-catalyzed trifluoromethylation. National Institutes of Health (PMC). [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids with a shelf-stable electrophilic trifluoromethylthiolating reagent - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00068K [pubs.rsc.org]

- 3. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Csp3-Csp3 Bond-Forming Reductive Elimination from Well-Defined Copper(III) Complexes [organic-chemistry.org]

- 6. C(sp3)-CF3 Reductive Elimination from a Five-Coordinate Neutral Copper(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Direct copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids with AgSCF3 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Electron Transfer in Copper‐Mediated C(sp2)−H Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper-Catalyzed, N-Directed Csp3-H Trifluoromethylthiolation (-SCF3) and Trifluoromethylselenation (-SeCF3) - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamics of Cu-S Bond Formation in Trifluoromethylthiolation: A Technical Guide

Executive Summary

The trifluoromethylthio group (

This guide focuses on the thermodynamics of Copper(I)-mediated trifluoromethylthiolation , a dominant strategy that leverages the soft-soft interaction between Cu(I) and the sulfur atom. We analyze the stability of Cu-

The Thermodynamic Landscape of Cu-S Bond Formation

The Cu(I)-SCF3 Interaction

The formation of the Cu-S bond is driven by the Hard-Soft Acid-Base (HSAB) principle. The

-

Bond Stability: The

bond is robust, often leading to the formation of stable "resting states" in catalytic cycles. This stability is a double-edged sword: it prevents decomposition of the sensitive -

Ligand Effects: The thermodynamics are heavily influenced by ancillary ligands. Bidentate nitrogen ligands (e.g., 2,2'-bipyridine) stabilize the Cu(I) center against disproportionation while modulating the electron density to facilitate oxidative addition.

-

Reductive Elimination: The bond-forming step typically occurs from a high-valent Cu(III) intermediate. Computational studies suggest that the barrier for reductive elimination of

from a

The Cu(III) "Sink" vs. Active Intermediate

A critical thermodynamic consideration is the stability of the Cu(III) species.

-

Scenario A (Catalytic): The Cu(III) intermediate is transient and undergoes rapid reductive elimination.

-

Scenario B (Stalled): If the Cu(III) species is too stable (a thermodynamic sink), the reaction requires higher temperatures or specific oxidants to proceed. Reagents like

are designed to balance this, providing a stable shelf-life (Cu(I) state) while accessing the reactive Cu(III) manifold upon reaction with electrophiles.

Mechanistic Pathways & Visualization

The following Graphviz diagram illustrates the two dominant thermodynamic pathways: the Two-Electron Pathway (Standard Cross-Coupling) and the Radical Pathway (SET Mechanism).

Figure 1: Mechanistic cycle showing the activation of the thermodynamically stable Cu(I)-SCF3 species into the reactive Cu(III) manifold, followed by rapid reductive elimination.

Experimental Protocols

Synthesis of [(bpy)Cu(SCF3)] Reagent

This protocol describes the synthesis of the air-stable, versatile reagent

Reagents Required:

- (Copper(II) fluoride)[1]

- (Ruppert-Prakash reagent)

- (Elemental sulfur)

-

2,2'-Bipyridine (bpy)

-

Acetonitrile (

), anhydrous

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with

(1.0 equiv) and elemental sulfur ( -

Solvation: Add anhydrous

(0.2 M concentration relative to Cu). -

Activation: Add

(3.0 equiv) dropwise. The mixture will darken. -

Heating: Seal the flask and heat to 80 °C for 10 hours. Note: This step generates the active "

" species in situ via reduction of Cu(II) and capture of the -

Ligand Addition: Cool to room temperature. Filter the reaction mixture through Celite to remove unreacted solids. Add 2,2'-bipyridine (1.0 equiv) to the filtrate.

-

Crystallization: Stir for 1 hour. The complex

will precipitate or can be crystallized by adding diethyl ether. -

Isolation: Filter the red/brown solid and dry under vacuum.

-

Yield: Typically 70-85%.

-

Stability: Stable in air for months.

-

Protocol: Cross-Coupling of Aryl Boronic Acids

This protocol utilizes the thermodynamic driving force of the Cu(I)/Cu(III) cycle to functionalize aryl boronic acids.

Reaction Setup:

-

Loading: Add Aryl Boronic Acid (1.0 equiv),

(1.2 equiv), and -

Solvent: Add 1,4-Dioxane (0.1 M).

-

Oxidant: This reaction often requires an external oxidant to access the Cu(III) state if the substrate is not an oxidant itself. For boronic acids, add

(1.0 equiv) or perform under an -

Execution: Heat to 60-80 °C for 12-16 hours.

-

Workup: Dilute with ethyl acetate, wash with brine, dry over

, and purify via column chromatography.

Comparative Reagent Data

The following table summarizes the thermodynamic and operational characteristics of common trifluoromethylthiolating reagents.

| Reagent | Active Species | Stability | Reactivity Profile | Thermodynamic Role |

| [(bpy)Cu(SCF3)] | Neutral Cu(I) | High (Air/Thermal) | Nucleophilic / Radical | Stable pre-catalyst; lowers activation barrier via ligand acceleration. |

| AgSCF3 | Polymeric Ag(I) | High (Light Sensitive) | Transmetallation | Reservoir for |

| NMe4[SCF3] | Anionic Salt | Low (Hygroscopic) | Nucleophilic | High energy anion; prone to decomposition ( |

| Zard's Reagent | Radical Precursor | Moderate | Radical | Generates |

References

-

Weng, Z., et al. (2013). "Copper-Mediated Trifluoromethylthiolation of Aryl Boronic Acids." Angewandte Chemie International Edition. Link

-

Yin, G., et al. (2012). "Trifluoromethylthiolation of Aryl Halides with CuSCF3." Journal of the American Chemical Society. Link

-

Xu, C., et al. (2015). "Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds." Chemical Reviews. Link

-

Vicic, D. A. (2016). "Directing the Trifluoromethylthio Group into Organic Molecules." Topics in Current Chemistry. Link

-

Billard, T. (2017). "Trifluoromethylthiolation Reactions: An Overview." Chemistry – A European Journal. Link

Sources

Strategic Implementation of Transition-Metal Catalyzed Trifluoromethylthiolation

Executive Summary: The "Super-Lipophilic" Breakthrough

In modern medicinal chemistry, the trifluoromethylthio group (

However, installing this group is synthetically challenging due to the high stability of the

The Reagent Landscape: A Technical Comparison

Selecting the correct reagent is the single most critical decision in the workflow. The choice dictates the mechanism (radical vs. polar) and the compatible metal catalyst.

Table 1: Comparative Analysis of Shelf-Stable Reagents

| Reagent Class | Common Name | Structure / Type | Reactivity Profile | Best For |

| Electrophilic | Munavalli's Reagent | N-(Trifluoromethylthio)phthalimide | High stability, solid. Acts as | Cu-catalyzed coupling with boronic acids; Lewis Acid mediated Friedel-Crafts. |

| Electrophilic | Shen's Reagent | N-Trifluoromethylthiosaccharin | Higher electrophilicity than Munavalli's. | Electron-rich arenes that fail with phthalimides; mild conditions. |

| Electrophilic | Billard's Reagent | Liquid/Solid.[1] Requires activation (e.g., | Alkenes/Alkynes ; Nucleophilic substrates requiring acid catalysis. | |

| Nucleophilic | Silver Salt | Stable solid. Source of | Sandmeyer-type reactions; Radical C-H activation; Cu-mediated halide coupling. | |

| Radical | Langlois Reagent | Solid. Dual oxidative precursor (requires reduction). | Photoredox dual catalysis; cheap source for radical cascades. |

Strategic Workflow: Selecting the Catalytic Manifold

The following decision tree illustrates the logical flow for selecting the appropriate catalytic system based on substrate functionality.

Figure 1: Strategic decision tree for selecting the optimal trifluoromethylthiolation manifold based on substrate class.

Protocol A: Copper-Catalyzed Oxidative Cross-Coupling

Target: Aryl Boronic Acids

This protocol is the "workhorse" of the field. It avoids the harsh conditions of halide displacement and utilizes the shelf-stable Munavalli Reagent (N-(trifluoromethylthio)phthalimide). The reaction proceeds via a high-valent Cu(III) species formed by oxidative addition of the electrophilic reagent to the Cu(I)-aryl species.

Mechanistic Insight

Unlike traditional cross-couplings where the electrophile is the carbon source, here the

Detailed Methodology

Reagents:

-

Aryl Boronic Acid (1.0 equiv)

-

Munavalli's Reagent (N-(trifluoromethylthio)phthalimide) (1.05 equiv)

- (10 mol%)

-

2,2'-Bipyridine (20 mol%)

- (2.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) (anhydrous, degassed)

Step-by-Step Protocol:

-

Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the Aryl Boronic Acid (0.4 mmol), Munavalli's Reagent (104 mg, 0.42 mmol),

(4.0 mg, 0.04 mmol), 2,2'-bipyridine (12.5 mg, 0.08 mmol), and -

Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure complete removal of oxygen (critical to prevent boronic acid oxidation).

-

Solvation: Add anhydrous, degassed DME (2.0 mL) via syringe.

-

Reaction: Place the tube in a pre-heated oil bath at 45 °C . Stir vigorously for 18 hours . The relatively low temperature preserves sensitive functional groups.

-

Workup: Cool the mixture to room temperature. Dilute with diethyl ether (5 mL) and filter through a short pad of silica gel or Celite to remove inorganic salts. Elute with additional ether (50 mL).[2]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (typically Pentane/Ether gradients) to yield the aryl trifluoromethyl sulfide.

Self-Validation Check:

-

Color Change: The reaction mixture often transitions from green/blue (Cu-bipy) to a dark suspension. A persistent bright green color may indicate stalled transmetallation.

-

TLC: Monitor the consumption of the phthalimide reagent, which is UV active.

Protocol B: Photoredox/Nickel Dual Catalysis

Target: Aryl Iodides

For substrates sensitive to heat or base (e.g., complex heterocycles), the dual catalytic approach utilizing Nickel and Iridium is state-of-the-art. This method overcomes the "Reductive Elimination Wall" of Pd/Ni cycles by accessing a high-valent Ni(III) species via Single Electron Transfer (SET).

Dual Catalytic Cycle Diagram

Figure 2: Interplay between the Nickel catalytic cycle (bond formation) and Photoredox cycle (radical generation) enabling room-temperature synthesis.

General Conditions

-

Catalysts:

(10 mol%) / dtbbpy (15 mol%) + -

Reagent: Soluble electrophilic source (e.g., N-trifluoromethylthiophthalimide) acting as the radical precursor.

-

Light Source: Blue LED (440-460 nm).

-

Solvent: Acetonitrile (MeCN), Room Temperature.

Future Outlook: The Asymmetric Frontier

While C-H activation and cross-coupling are maturing, the asymmetric trifluoromethylthiolation remains the next major hurdle. Recent advances using chiral cinchona alkaloid derivatives with Shen’s or Munavalli’s reagents have shown promise in creating chiral centers bearing

References

-

Direct Catalytic Trifluoromethylthiolation of Boronic Acids and Alkynes Employing Electrophilic Shelf-Stable N-(trifluoromethylthio)phthalimide. Angew. Chem. Int. Ed. (2013).[2][3]

-

Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. J. Org. Chem. (2015).[4][5][6]

-

Photoredox-Mediated, Nickel-Catalyzed Trifluoromethylthiolation of Aryl and Heteroaryl Iodides. J. Org. Chem. (2022).[6][7]

-

Shelf-stable electrophilic reagents for trifluoromethylthiolation. Acc. Chem. Res. (2015).[4][5][6]

-

Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC - NIH (2020).

Sources

- 1. Trifluoromethylthiolation [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSpace [repository.kaust.edu.sa]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photoredox-Mediated, Nickel-Catalyzed Trifluoromethylthiolation of Aryl and Heteroaryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Direct C-H trifluoromethylthiolation of arenes with copper catalysts

Application Notes & Protocols

Topic: Direct C-H Trifluoromethylthiolation of Arenes with Copper Catalysts

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group has become a highly sought-after moiety in modern drug discovery and materials science. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character allows for the fine-tuning of a molecule's pharmacokinetic and physicochemical properties, such as cell membrane permeability, metabolic resistance, and binding affinity. Traditionally, the introduction of the -SCF3 group has relied on multi-step syntheses involving pre-functionalized starting materials. However, the advent of direct C-H functionalization represents a paradigm shift, offering a more atom-economical and efficient route to these valuable compounds. Among the various methods developed, copper-catalyzed direct C-H trifluoromethylthiolation of arenes has emerged as a robust and practical strategy.

This guide provides an in-depth overview of this transformation, detailing the underlying mechanisms, key experimental parameters, and field-proven protocols to enable researchers to successfully implement this methodology.

Mechanistic Framework: The Role of Copper

The prevailing mechanism for copper-catalyzed C-H trifluoromethylthiolation involves a Single Electron Transfer (SET) pathway. While the precise intermediates can vary depending on the specific reagents and conditions, a general catalytic cycle can be outlined. Understanding this cycle is critical for rationalizing the choice of reagents and for troubleshooting reactions.

The process typically begins with the generation of the trifluoromethylthio radical (•SCF3). In many protocols, a stable and easy-to-handle trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide or other similar electrophilic sources, is used. The copper(I) catalyst, often generated in situ from a copper(II) precursor, initiates the key SET event.

Key Mechanistic Steps:

-

Initiation/Radical Generation: A Cu(I) species reacts with an electrophilic SCF3 source (e.g., a sulfenamide derivative) or a reagent like AgSCF3 to generate the key •SCF3 radical.

-

C-H Activation/Radical Addition: The highly electrophilic •SCF3 radical adds to the electron-rich arene substrate, forming a radical intermediate. This step is often the rate-determining step and dictates the regioselectivity of the reaction.

-

Oxidation & Rearomatization: The resulting radical intermediate is oxidized by a Cu(II) species to a cationic intermediate. This step regenerates the Cu(I) catalyst.

-

Deprotonation: A base present in the reaction mixture facilitates the final deprotonation step, leading to rearomatization and formation of the desired aryl trifluoromethyl sulfide product.

Caption: Generalized mechanism for Cu-catalyzed C-H trifluoromethylthiolation.

Core Components of the Catalytic System

The success of the reaction hinges on the careful selection of four key components: the copper source, the trifluoromethylthiolating reagent, the oxidant, and the solvent.

| Component | Role & Common Examples | Expert Insight & Causality |

| Copper Catalyst | CuI, CuBr, CuTC, CuO, CuSO4 | While Cu(I) is the active catalyst, more stable and less expensive Cu(II) salts are often used as pre-catalysts. They are reduced in situ to Cu(I). The choice of counter-ion can influence solubility and reactivity. Copper(I) thiophene-2-carboxylate (CuTC) is a particularly effective and widely used catalyst in this context. |

| SCF3 Source | AgSCF3, N-(Trifluoromethylthio)phthalimide | Silver(I) trifluoromethylthiolate (AgSCF3) is a highly effective, albeit stoichiometric, reagent that generates the •SCF3 radical upon interaction with the catalyst. Electrophilic nitrogen-based reagents are often preferred for their stability and ease of handling. |

| Oxidant | K2S2O8, (NH4)2S2O8, O2 | An external oxidant is often required to maintain the catalytic cycle, specifically to regenerate the active Cu(II) species that facilitates the crucial rearomatization step. Persulfates are common choices. In some systems, O2 (from air) can serve as the terminal oxidant. |

| Solvent | DCE, DMF, DMSO, CH3CN | The solvent must solubilize all components and be stable under the reaction conditions. Polar aprotic solvents like DMF or DMSO are frequently used as they can help to stabilize charged intermediates and promote the desired SET pathway. |

Protocol: Copper-Catalyzed Direct Trifluoromethylthiolation of Indoles

This protocol is adapted from the work of a leading group in the field and details the direct C-H trifluoromethylthiolation at the C3 position of indoles, a common scaffold in medicinal chemistry.

Materials & Equipment:

-

Indole substrate (e.g., 1-methylindole)

-

Copper(I) iodide (CuI)

-

Silver(I) trifluoromethylthiolate (AgSCF3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Experimental Workflow:

Caption: Step-by-step workflow for indole trifluoromethylthiolation.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the indole substrate (0.5 mmol, 1.0 equiv), copper(I) iodide (9.5 mg, 0.05 mmol, 10 mol%), and silver(I) trifluoromethylthiolate (125 mg, 0.6 mmol, 1.2 equiv).

-

Causality Note: Using a slight excess of the AgSCF3 reagent ensures complete consumption of the starting material. CuI is chosen for its direct availability as a Cu(I) source.

-

-

Solvent Addition: Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMF (2.0 mL) via syringe.

-

Causality Note: Anhydrous conditions are crucial to prevent quenching of reactive intermediates and potential side reactions. DMF is an excellent solvent for this system due to its polarity and high boiling point.

-

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove insoluble inorganic salts (AgI and unreacted copper salts).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 20 mL) to remove the residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(trifluoromethylthio)indole product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficient temperature. | Ensure the use of high-purity CuI and AgSCF3. Consider using a more active catalyst like CuTC. Increase the reaction temperature in 10 °C increments. |

| Formation of Side Products | Dimerization of the arene; Over-oxidation; Reaction with solvent. | Lower the reaction temperature. Decrease the amount of oxidant if one is used. Ensure the solvent is anhydrous and of high purity. |

| Poor Regioselectivity | Substrate electronics; Steric hindrance. | Regioselectivity is inherently substrate-controlled. For some arenes, directing groups may be necessary to achieve the desired isomer. This method is most effective for electron-rich arenes. |

Safety Precautions

-

Reagents: Handle copper salts and silver trifluoromethylthiolate with appropriate personal protective equipment (gloves, safety glasses). AgSCF3 is light-sensitive and should be stored accordingly.

-

Solvents: DMF is a reproductive toxin and should be handled in a well-ventilated fume hood.

-

Reaction Conditions: The reaction should be conducted under an inert atmosphere to ensure safety and reproducibility.

Conclusion

Copper-catalyzed direct C-H trifluoromethylthiolation is a powerful tool for the late-stage functionalization of arenes and heteroarenes. Its operational simplicity and broad applicability make it an attractive method for accessing valuable SCF3-containing molecules. By understanding the underlying mechanism and the role of each component, researchers can effectively apply and troubleshoot this transformation to accelerate their research in drug discovery and materials science.

References

-

Manteau, B., Pazenok, S., Vors, J., & Leroux, F. R. (2010). The trifluoromethylthio group in agrochemistry. Journal of Fluorine Chemistry, 131(2), 140-151. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Danoun, G., & Tlili, A. (2015). Copper-catalyzed trifluoromethylthiolation of aryl and vinyl halides. Organic Letters, 17(7), 1742-1745. [Link]

-

Wang, X., & Zhu, J. (2017). Copper-Catalyzed C−H Trifluoromethylthiolation of Indoles at Room Temperature. Organic Letters, 19(18), 4912-4915. [Link]

-

Xu, J., Luo, D., & Xiao, B. (2014). Copper-catalyzed direct C–H trifluoromethylthiolation of indoles and pyrroles. Chemical Communications, 50(66), 9306-9308. [Link]

Application Notes and Protocols for Copper-Mediated Trifluoromethylthiolation of Boronic Acids and Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethylthio Group